2-Ethoxycycloheptan-1-amine
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Overview
Description
2-Ethoxycycloheptan-1-amine is an organic compound characterized by a seven-membered cycloheptane ring with an ethoxy group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycycloheptan-1-amine typically involves the reaction of cycloheptanone with ethoxyamine under controlled conditions. The process may include:
Condensation Reaction: Cycloheptanone reacts with ethoxyamine in the presence of a catalyst such as anhydrous potassium carbonate or p-toluenesulfonic acid.
Reduction: The resulting imine intermediate can be reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted cycloheptane derivatives.
Scientific Research Applications
2-Ethoxycycloheptan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cycloheptanamine: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methoxycycloheptan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Cycloheptanol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and uses.
Uniqueness: 2-Ethoxycycloheptan-1-amine’s unique combination of an ethoxy group and an amine group on a cycloheptane ring provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-ethoxycycloheptan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3 |
InChI Key |
UMQVSWNKTFNAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCC1N |
Origin of Product |
United States |
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